![molecular formula C31H21N5O5 B5153594 N-{4-methyl-2-[(1Z)-2-(4-methylphenyl)diazen-1-yl]phenyl}-1,1',3,3'-tetraoxo-[2,2'-biisoindole]-5-carboxamide](/img/structure/B5153594.png)
N-{4-methyl-2-[(1Z)-2-(4-methylphenyl)diazen-1-yl]phenyl}-1,1',3,3'-tetraoxo-[2,2'-biisoindole]-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-methyl-2-[(1Z)-2-(4-methylphenyl)diazen-1-yl]phenyl}-1,1’,3,3’-tetraoxo-[2,2’-biisoindole]-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a diazenyl group and a biisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-methyl-2-[(1Z)-2-(4-methylphenyl)diazen-1-yl]phenyl}-1,1’,3,3’-tetraoxo-[2,2’-biisoindole]-5-carboxamide typically involves multiple steps The initial step often includes the formation of the diazenyl group through a diazotization reaction, followed by coupling with a suitable aromatic compound The biisoindole core is then constructed through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{4-methyl-2-[(1Z)-2-(4-methylphenyl)diazen-1-yl]phenyl}-1,1’,3,3’-tetraoxo-[2,2’-biisoindole]-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
N-{4-methyl-2-[(1Z)-2-(4-methylphenyl)diazen-1-yl]phenyl}-1,1’,3,3’-tetraoxo-[2,2’-biisoindole]-5-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-methyl-2-[(1Z)-2-(4-methylphenyl)diazen-1-yl]phenyl}-1,1’,3,3’-tetraoxo-[2,2’-biisoindole]-5-carboxamide involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, while the biisoindole core can interact with various biological molecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-methyl-2-[(1Z)-2-(4-methylphenyl)diazen-1-yl]phenyl}-1,1’,3,3’-tetraoxo-[2,2’-biisoindole]-5-carboxamide
- N-{4-methyl-2-[(1Z)-2-(4-methylphenyl)diazen-1-yl]phenyl}-1,1’,3,3’-tetraoxo-[2,2’-biisoindole]-5-carboxamide
Uniqueness
The uniqueness of N-{4-methyl-2-[(1Z)-2-(4-methylphenyl)diazen-1-yl]phenyl}-1,1’,3,3’-tetraoxo-[2,2’-biisoindole]-5-carboxamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-methyl-2-[(4-methylphenyl)diazenyl]phenyl]-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H21N5O5/c1-17-7-11-20(12-8-17)33-34-26-15-18(2)9-14-25(26)32-27(37)19-10-13-23-24(16-19)31(41)36(30(23)40)35-28(38)21-5-3-4-6-22(21)29(35)39/h3-16H,1-2H3,(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRZYHLIKBKVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)N5C(=O)C6=CC=CC=C6C5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-1-benzyl-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5153518.png)
![4,6-Dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B5153520.png)
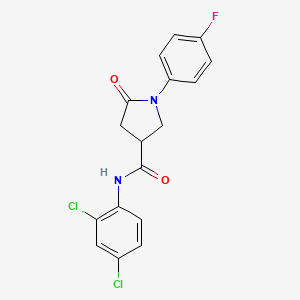
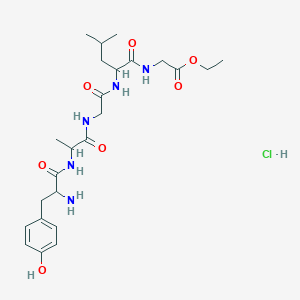
![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5153563.png)
![3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(3,5-DICHLOROPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B5153569.png)
![N-[2-(ethenyloxy)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5153586.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide](/img/structure/B5153589.png)
![1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5153596.png)
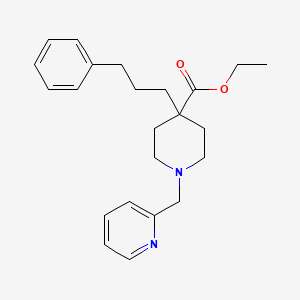
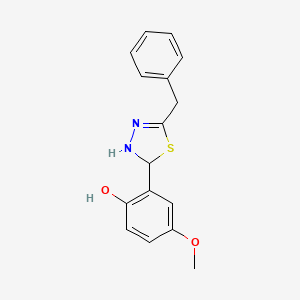
![N-(4-methoxyphenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5153606.png)
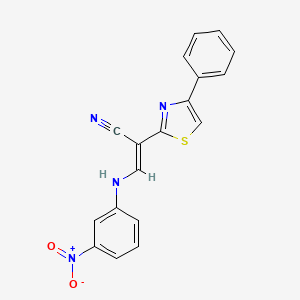
![(2Z)-2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153616.png)
